

physicochemical properties of 2-Bromo-5-propylthiophene

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Compound of Interest

Compound Name: *2-Bromo-5-propylthiophene*

Cat. No.: *B187084*

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An In-depth Technical Guide to the Physicochemical Properties of **2-Bromo-5-propylthiophene**

Abstract

2-Bromo-5-propylthiophene (CAS No: 172319-75-4) is a substituted thiophene derivative that serves as a crucial building block in the synthesis of advanced materials and pharmacologically active compounds.^{[1][2]} Its unique structure, featuring a reactive bromine atom and a solubilizing propyl group on a thiophene ring, makes it a versatile intermediate for creating complex molecular architectures through reactions like palladium-catalyzed cross-coupling.^[2] ^[3] This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.

Core Physicochemical & Chemical Properties

The functional characteristics of **2-Bromo-5-propylthiophene** are dictated by its molecular structure and resulting physical properties. These parameters are essential for predicting its behavior in various solvents, reaction conditions, and biological systems. The data presented below has been consolidated from chemical supplier databases and computational models.

Property	Value	Source
CAS Number	172319-75-4	[4] [5]
Molecular Formula	C ₇ H ₉ BrS	[4]
Molecular Weight	205.12 g/mol	[4]
Exact Mass	203.96100 Da	[4]
Appearance	Not specified; related compounds are colorless to light brown liquids	[6] [7]
Storage Condition	2-8°C, in a cool, dry, and well-ventilated area	[4] [8]
LogP (octanol/water)	3.463	[4]
Polar Surface Area	28.24 Å ²	[4]
HS Code	2934999090	[4]

Synthesis & Reactivity Profile

The synthesis of **2-Bromo-5-propylthiophene** typically involves a multi-step process starting from thiophene. The causality behind the chosen reaction pathway is to achieve specific regioselectivity, first by installing the propyl group and then by brominating the desired position.

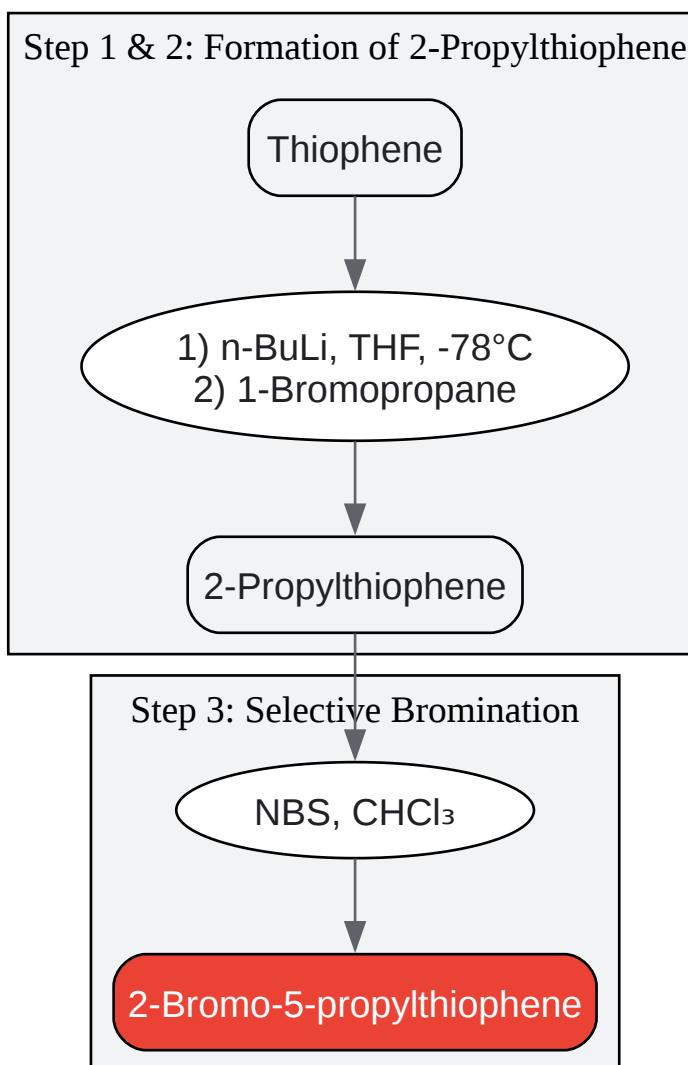
Logical Synthesis Workflow

A common and effective synthetic route involves the initial preparation of 2-propylthiophene, followed by selective bromination.

- Step 1: Lithiation of Thiophene. Thiophene is treated with a strong base like n-butyllithium (n-BuLi) at a low temperature (-78 °C) in an anhydrous solvent such as tetrahydrofuran (THF). [\[9\]](#) The low temperature is critical to prevent side reactions and control the deprotonation at the most acidic position (C2).
- Step 2: Alkylation. The resulting lithiated thiophene is then quenched with an electrophile, in this case, 1-bromopropane (n-PrBr), to form 2-propylthiophene.[\[9\]](#)[\[10\]](#) This is a standard

carbon-carbon bond-forming reaction.

- Step 3: Bromination. 2-Propylthiophene is subsequently brominated. A common brominating agent is N-Bromosuccinimide (NBS) in a solvent like chloroform or acetic acid.[11] The electron-donating nature of the propyl group directs the electrophilic substitution to the C5 position, yielding the final product, **2-Bromo-5-propylthiophene**.



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A common synthetic pathway for **2-Bromo-5-propylthiophene**.

Spectroscopic Characterization (Predicted)

While specific spectra for **2-Bromo-5-propylthiophene** are not widely published, its spectroscopic signature can be reliably predicted based on its constituent functional groups and data from structurally analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the propyl chain and the two protons on the thiophene ring.

- **Thiophene Protons:** Two doublets are expected in the aromatic region (~6.7-7.1 ppm). The proton at C4 will be a doublet coupled to the proton at C3. The proton at C3 will appear as a doublet coupled to the proton at C4.
- **Propyl Protons:**
 - A triplet corresponding to the -CH₂- group adjacent to the thiophene ring (~2.8 ppm).
 - A sextet for the central -CH₂- group (~1.7 ppm).
 - A triplet for the terminal -CH₃ group (~1.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR will show seven distinct signals: three for the propyl group and four for the thiophene ring carbons. The carbon attached to the bromine (C2) will be significantly shifted compared to an unsubstituted thiophene.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected peaks include:

- C-H stretching (aromatic): ~3100 cm⁻¹
- C-H stretching (aliphatic): ~2850-2960 cm⁻¹
- C=C stretching (thiophene ring): ~1400-1500 cm⁻¹
- C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio). The molecular ion peaks would therefore appear at m/z 204 and 206. A major fragment would likely be the loss of the propyl group.

Applications in Research and Drug Development

The utility of **2-Bromo-5-propylthiophene** stems from its bifunctional nature. The propyl group enhances solubility in organic solvents, a crucial factor for processing and formulation, while the bromine atom serves as a handle for further chemical modification.[\[2\]](#)

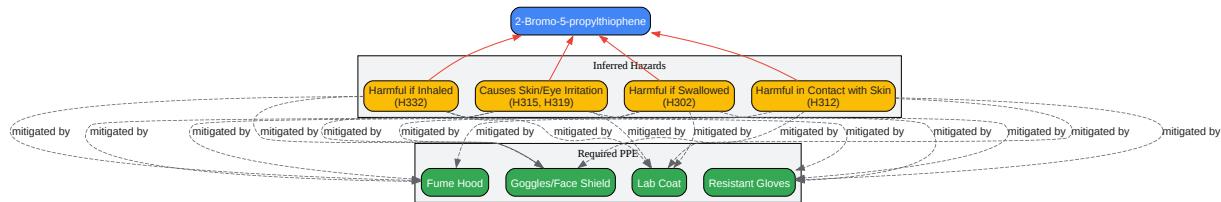
- **Pharmaceutical Synthesis:** As a thiophene derivative, it is a valuable intermediate in medicinal chemistry. Thiophene rings are present in numerous approved drugs. This compound can be used to synthesize novel candidates for antihypertensive and antipsychotic medications.[\[1\]](#) Its structure allows for selective functionalization to create active pharmaceutical ingredients.[\[3\]](#)
- **Organic Electronics:** In materials science, this compound is used in the synthesis of semiconducting oligomers and polymers for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[\[1\]](#)[\[2\]](#) The thiophene unit is an excellent electron-rich building block, and the propyl chain improves the processability and morphological properties of the final materials, which is critical for device performance.[\[2\]](#)

Safety, Handling, and Storage

Due to the absence of specific hazard data for **2-Bromo-5-propylthiophene**, safety protocols are inferred from structurally related brominated and nitrated thiophenes.[\[8\]](#) These compounds are generally considered harmful and require careful handling.

- **Hazard Classification (Inferred):** Harmful if swallowed, in contact with skin, or if inhaled.[\[8\]](#)
[\[12\]](#) Causes skin and serious eye irritation.[\[12\]](#)[\[13\]](#) May cause respiratory irritation.[\[12\]](#)
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear safety glasses with side-shields or chemical goggles.[\[8\]](#)

- Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8]
- Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and incompatible materials like strong oxidizing agents.[8][13] Recommended storage temperature is 2-8°C.[4]



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Relationship between the compound, its hazards, and required PPE.

Standard Experimental Protocols

The determination of physicochemical properties relies on established, self-validating analytical techniques.

Protocol 1: Determination of Boiling Point via Distillation

- Objective: To determine the boiling point at a specific pressure.
- Methodology:

- Place a sample of **2-Bromo-5-propylthiophene** in a round-bottom flask suitable for microdistillation. Add boiling chips.
- Assemble a distillation apparatus, ensuring all joints are properly sealed.
- Connect the apparatus to a vacuum pump if distillation under reduced pressure is required (as is common for similar compounds like 2-Bromo-5-methylthiophene, which boils at 65 °C/15 mmHg).
- Slowly heat the flask using a heating mantle.
- Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the measured pressure.
- Causality: Distillation separates liquids based on volatility. The boiling point is a fundamental physical constant that reflects the intermolecular forces within the liquid. Performing it under vacuum prevents potential decomposition at high temperatures.

Protocol 2: Spectroscopic Analysis (NMR)

- Objective: To confirm the chemical structure and purity.
- Methodology:
 - Prepare a sample by dissolving a small amount (~5-10 mg) of **2-Bromo-5-propylthiophene** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
 - Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.
 - Process the data, integrating the proton signals and assigning peaks based on their chemical shifts, multiplicities, and coupling constants.
- Causality: NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule. The chemical environment of each nucleus determines its resonance frequency, providing a unique fingerprint of the molecular structure.

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